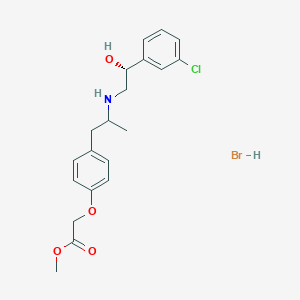

BRL 35135A

Übersicht

Beschreibung

BRL 35135A is a chemical compound known for its role as a β3-adrenoceptor agonist. It has the molecular formula C20H24NO4Cl · HBr and a molecular weight of 458.77 . This compound is primarily used in scientific research, particularly in studies related to β3-adrenoceptors.

Vorbereitungsmethoden

BRL 35135A can be synthesized through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with methyl chloroacetate in boiling acetone in the presence of potassium carbonate and a catalytic quantity of potassium iodide. This reaction produces methyl 4-formylphenoxyacetate, which is then condensed with nitroethane in glacial acetic acid in the presence of n-butylamine to form nitrostyrene. The nitrostyrene is reduced with steel wool and glacial acetic acid/methanol to yield methyl 4-(2-oxopropyl)phenoxyacetate. This intermediate is then condensed with alpha-(aminomethyl-3-chlorobenzenemethanol) and hydrogenated with platinum in methyl acetate to produce a mixture of diastereomers. Pure this compound can be obtained from this mixture by fractional crystallization and subsequent recrystallization of the hydrobromide salt from methyl acetate-methanol .

Analyse Chemischer Reaktionen

BRL 35135A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, potassium iodide, nitroethane, n-butylamine, steel wool, glacial acetic acid, methanol, alpha-(aminomethyl-3-chlorobenzenemethanol), and platinum. The major products formed from these reactions include methyl 4-formylphenoxyacetate, nitrostyrene, methyl 4-(2-oxopropyl)phenoxyacetate, and the final product, this compound .

Wissenschaftliche Forschungsanwendungen

BRL 35135A is widely used in scientific research due to its role as a β3-adrenoceptor agonist. It has been utilized in studies related to lipid metabolism, thermogenesis, and metabolic rate in brown adipose tissue. Research has shown that this compound can increase thermogenesis and metabolic rate, reduce body weight in obese diabetic rats, lower intra-abdominal and subepithelial fat, decrease triglyceride levels, and increase HDL cholesterol levels. Additionally, it has been found to improve insulin resistance, increase insulin secretion, and enhance glucose tolerance .

Wirkmechanismus

BRL 35135A exerts its effects by acting as an agonist for the β3-adrenoceptor. This receptor is expressed in various tissues, including brown adipose tissue, where it plays a crucial role in regulating thermogenesis and lipid metabolism. By stimulating the β3-adrenoceptor, this compound promotes lipolysis and increases the metabolic rate, leading to the reduction of body fat and improvement in metabolic parameters .

Vergleich Mit ähnlichen Verbindungen

BRL 35135A is similar to other β3-adrenoceptor agonists such as BRL 26830A and BRL 33725A. These compounds also target the β3-adrenoceptor and have been studied for their potential as thermogenic anti-obesity agents. this compound is unique in its specific chemical structure and its distinct effects on lipid metabolism and glucose tolerance .

Eigenschaften

IUPAC Name |

methyl 2-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H/t14?,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGLMPJFGGZGN-XEJVECFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)OC)NC[C@@H](C2=CC(=CC=C2)Cl)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006952 | |

| Record name | Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86615-41-0 | |

| Record name | BRL 35135A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086615410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

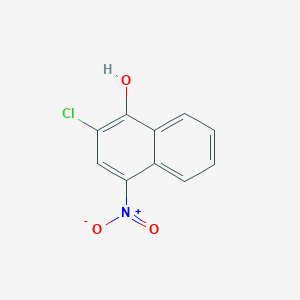

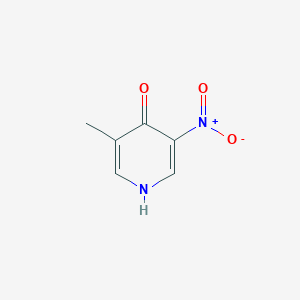

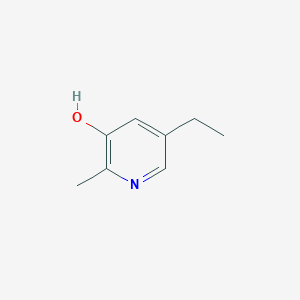

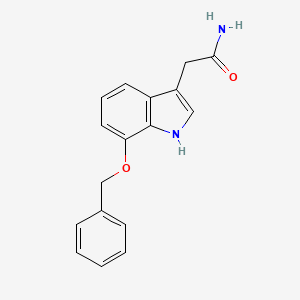

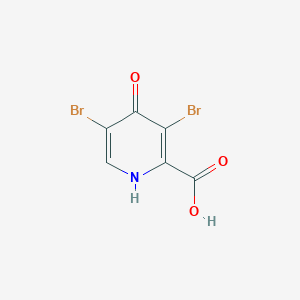

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile](/img/structure/B3066680.png)

![2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol](/img/structure/B3066705.png)